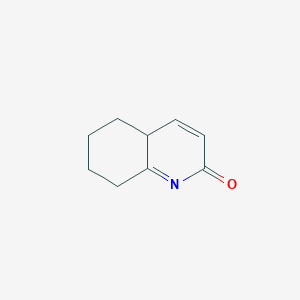

5,6,7,8-tetrahydro-4aH-quinolin-2-one

説明

5,6,7,8-Tetrahydro-4aH-quinolin-2-one (CAS: 54802-19-6, molecular formula: C₉H₁₁NO) is a partially saturated quinolinone derivative characterized by a bicyclic structure comprising a fused cyclohexene ring and a lactam moiety at position 2. Its synthesis typically involves cyclization reactions or modifications of pre-existing quinoline derivatives, as exemplified by protocols employing high-performance liquid chromatography (HPLC) and NMR spectrometry for purity validation .

特性

分子式 |

C9H11NO |

|---|---|

分子量 |

149.19 g/mol |

IUPAC名 |

5,6,7,8-tetrahydro-4aH-quinolin-2-one |

InChI |

InChI=1S/C9H11NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-7H,1-4H2 |

InChIキー |

SCUYOQVNIZRHHZ-UHFFFAOYSA-N |

正規SMILES |

C1CCC2=NC(=O)C=CC2C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl ketones with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminobenzyl ketone with acetaldehyde in the presence of an acid catalyst can yield the desired compound.

Another method involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline-2-one in the presence of a suitable catalyst can produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process. Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel, which facilitate the hydrogenation reactions efficiently.

化学反応の分析

Types of Reactions

5,6,7,8-Tetrahydro-4aH-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

Reduction: Reduction of the compound can yield tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or Raney nickel is typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include quinoline-2,3-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

科学的研究の応用

5,6,7,8-Tetrahydro-4aH-quinolin-2-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

作用機序

The mechanism of action of 5,6,7,8-tetrahydro-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the activation of both intrinsic and extrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.

In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. Its antiviral activity is associated with the inhibition of viral replication by targeting specific viral enzymes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one (Compound 2)

- Structure : Features a methyl group at position 2 and a ketone at position 4 (vs. position 2 in the target compound).

- Synthesis: Prepared via iodination of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one using n-butylamine and iodine in DMF, achieving a quantitative yield .

3-(4-Phenoxyphenyl)-2-methyl-5,6,7,8-tetrahydroquinolin-4(4aH)-one (MJM)

- Structure: Substituted with a methyl group at position 2 and a 4-phenoxyphenyl group at position 3.

- Properties: The extended aromatic system (phenoxyphenyl) increases lipophilicity, influencing bioavailability and metabolic stability .

Dimeric and Bis-Quinolinone Derivatives

2,2'-(Arylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-ones) (28a-c)

- Structure : Dimeric compounds linked via arylmethylene bridges, with hydroxyl groups at position 1.

- Synthesis: Formed via condensation of 2-acetyl-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde) under reflux .

- Impact : The dimeric structure enhances molecular weight and may improve thermal stability, while hydroxyl groups augment solubility.

Amino- and Fluoro-Substituted Derivatives

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25)

- Structure: Contains an amino group at position 6 and a fluorine atom at position 6.

- Synthesis : Derived from nitro precursors via hydrogenation with Pd/C catalyst .

- Impact: Fluorine introduces electronegativity, enhancing binding affinity in biological targets (e.g., enzymes), while the amino group facilitates hydrogen bonding.

N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (27)

- Structure: Features a diethylaminoethyl side chain and a thiophene-carboximidamide group.

- Synthesis: Achieved via reaction of aminoquinolinone with methyl thioimidate hydroiodide, yielding a 43.7% isolated product .

- Impact: The basic diethylamino group may improve membrane permeability, critical for central nervous system (CNS) targeting.

Complex Fused-Ring Systems

4-(3-Ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one

- Structure: Pyrazolo-quinolinone fused with a hexahydropyran ring and substituted with ethoxy-hydroxyphenyl and methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。